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Compound Name:
6-Chloro-5-fluoro-2-

methylpyrimidin-4-ol

Cat. No.: B171802 Get Quote

An In-depth Technical Guide to 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol: Synthesis,

Reactivity, and Applications in Drug Discovery

Abstract
This technical guide provides a comprehensive scientific overview of 6-Chloro-5-fluoro-2-
methylpyrimidin-4-ol, a halogenated pyrimidine derivative of significant interest in medicinal

chemistry. While not extensively documented as a standalone compound, its structural motifs

are characteristic of key intermediates used in the synthesis of high-value active

pharmaceutical ingredients (APIs), particularly protein kinase inhibitors. This document

synthesizes information from related structures and established chemical principles to detail its

physicochemical properties, a plausible synthetic route, expected analytical data, and its

chemical reactivity. Furthermore, we explore its potential applications as a versatile building

block in modern drug discovery, grounded in the established role of fluorinated pyrimidines in

oncology and other therapeutic areas.

Introduction: The Significance of a Privileged
Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged

scaffold" due to its presence in nucleic acids (DNA and RNA) and a multitude of therapeutic

agents.[1] Its ability to engage in various biological interactions, particularly hydrogen bonding,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b171802?utm_src=pdf-interest
https://www.benchchem.com/product/b171802?utm_src=pdf-body
https://www.benchchem.com/product/b171802?utm_src=pdf-body
https://www.benchchem.com/product/b171802?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39773052/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


makes it an ideal framework for designing enzyme inhibitors. The strategic incorporation of

halogen atoms, such as fluorine and chlorine, profoundly modulates the molecule's

physicochemical and pharmacological properties.

Fluorine Substitution: The introduction of a fluorine atom, as seen at the C5 position, is a

widely used strategy in drug design. It can enhance metabolic stability by blocking sites of

oxidation, increase binding affinity to target proteins through favorable electrostatic

interactions, and alter lipophilicity and bioavailability.[2]

Chlorine as a Synthetic Handle: The chlorine atom at the C6 position serves as an excellent

leaving group, rendering the molecule a versatile intermediate for further chemical

modification.[3]

6-Chloro-5-fluoro-2-methylpyrimidin-4-ol thus represents a valuable trifecta: a biologically

relevant pyrimidine core, a property-enhancing fluorine substituent, and a reactive chlorine

handle for diversification. This guide will elucidate the chemistry of this compound, positioning it

as a key intermediate for researchers in drug development.

Physicochemical and Structural Properties
6-Chloro-5-fluoro-2-methylpyrimidin-4-ol exists in tautomeric equilibrium with its more stable

keto form, 6-Chloro-5-fluoro-2-methylpyrimidin-4(1H)-one. For clarity, all references in this

guide pertain to this core structure.
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Property Value / Description Source / Rationale

Molecular Formula C₅H₄ClFN₂O Based on structure

Molecular Weight 162.55 g/mol Calculated from formula

IUPAC Name
6-chloro-5-fluoro-2-

methylpyrimidin-4(1H)-one
Standard nomenclature

CAS Number Not assigned.
No direct commercial listing

found.

Appearance
Expected to be an off-white to

pale yellow solid.

Analogy to similar

pyrimidinones.[4]

Melting Point Estimated >150 °C
Analogy to similar substituted

pyrimidines.[4][5]

Solubility

Sparingly soluble in water;

soluble in polar organic

solvents like DMSO, DMF, and

methanol.

General characteristic of

pyrimidinones.

Tautomerism

Exists primarily as the

pyrimidin-4(1H)-one tautomer

due to amide stability.

Fundamental principle of

heterocyclic chemistry.

Synthesis and Purification
A definitive published synthesis for 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol is not readily

available. However, a robust and industrially scalable route can be proposed based on

established methods for analogous 5-fluoropyrimidinols, such as the key intermediate for the

antifungal agent Voriconazole.[4] The core of this synthesis is a cyclocondensation reaction.

Proposed Synthetic Pathway
The synthesis involves a three-step, one-pot process starting from ethyl 2-fluoro-3-

oxobutanoate.
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Ethyl 2-fluoro-3-oxobutanoate

Ethyl 3-amino-2-fluorobut-2-enoate
(Enamine Intermediate) Step 1:

Enamine Formation 

6-Chloro-5-fluoro-2-methylpyrimidin-4-ol
(Final Product)

 Step 2:
Cyclization & Chlorination 

Ammonia (NH₃)
in Formamide

1. Sodium Methoxide (NaOMe)
2. POCl₃ (Chlorination)

3. H₂O (Hydrolysis/Workup)
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Caption: Proposed synthetic workflow for 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol.

Rationale and Mechanism
Enamine Formation: The synthesis begins by reacting the β-ketoester with ammonia. The

ammonia acts as a nucleophile, attacking the ketone carbonyl to form an enamine

intermediate. This step is typically performed in a solvent like formamide.[4]

Cyclocondensation: A strong base, such as sodium methoxide, promotes the cyclization of

the enamine with formamide (which serves as the source for the N1-C2 fragment of the

pyrimidine ring). This forms the core pyrimidine ring structure.

Chlorination & Tautomerization: The resulting pyrimidinol is then chlorinated. While the

proposed pathway shows a subsequent chlorination step (e.g., with POCl₃), it is also

common for chlorinating agents to be used during the initial cyclization workup. The final

product is the stable pyrimidin-4(1H)-one tautomer.

Experimental Protocol (Prophetic)
Disclaimer: This is a prophetic protocol based on analogous procedures and should be

optimized under appropriate laboratory conditions.

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer,

condenser, and nitrogen inlet, add ethyl 2-fluoro-3-oxobutanoate (1.0 eq) dissolved in

formamide (5 vol).
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Enamine Formation: Cool the solution to 0-5 °C and bubble ammonia gas through the

mixture for approximately 1-2 hours until TLC or GC-MS analysis indicates complete

consumption of the starting material.

Cyclization: Prepare a solution of sodium methoxide (30% in methanol, 2.5 eq) in a separate

flask. Add the enamine-containing reaction mixture dropwise to the sodium methoxide

solution at a temperature maintained below 50 °C.[4]

Reaction Monitoring: Heat the resulting mixture to reflux (approx. 70-80 °C) and stir for 4-6

hours. Monitor the reaction progress by TLC or LC-MS.

Chlorination and Workup: After cooling to room temperature, slowly add phosphorus

oxychloride (POCl₃, 1.5 eq) to the reaction mixture while maintaining the temperature below

40 °C. Stir for an additional 2 hours.

Isolation: Carefully quench the reaction by pouring it onto crushed ice. Adjust the pH to 5-6

with a saturated sodium bicarbonate solution. The resulting precipitate is collected by

filtration.

Purification: Wash the crude solid with cold water and then with a minimal amount of cold

acetone or diethyl ether to remove impurities. The product can be further purified by

recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-Chloro-5-
fluoro-2-methylpyrimidin-4-ol as a solid. Purity should be confirmed by HPLC, NMR, and

MS analysis.

Structural Elucidation and Spectroscopic Data
Confirming the structure of the synthesized compound is critical. The following table

summarizes the expected spectroscopic data based on analysis of similar structures.[4][6]
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Technique Expected Data and Interpretation

¹H NMR

~ 12.0-13.0 ppm (broad s, 1H): N-H proton of

the pyrimidinone ring. ~ 2.4-2.6 ppm (s, 3H):

Methyl (CH₃) protons at the C2 position.

¹³C NMR

~ 160-165 ppm: C4 carbonyl carbon. ~ 150-155

ppm: C2 carbon attached to the methyl group. ~

140-148 ppm (d, J(C,F) ~250 Hz): C5 carbon

directly attached to fluorine (large coupling

constant). ~ 135-145 ppm (d, J(C,F) ~20-30 Hz):

C6 carbon attached to chlorine (smaller coupling

to fluorine). ~ 20-25 ppm: Methyl carbon.

¹⁹F NMR
A single resonance is expected in the typical

range for aryl fluorides.

FT-IR (cm⁻¹)

~ 3100-2900: N-H stretching. ~ 1700-1650: C=O

stretching (amide carbonyl). ~ 1620-1580: C=N

and C=C ring stretching. ~ 1250-1150: C-F

stretching. ~ 800-700: C-Cl stretching.

Mass Spec (ESI+)

m/z = 163.0 [M+H]⁺. The spectrum should show

a characteristic isotopic pattern for one chlorine

atom (M+ and M+2 peaks in an approximate 3:1

ratio).

Chemical Reactivity and Synthetic Utility
The primary value of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol lies in the high reactivity of its

C6-chloro substituent. The pyrimidine ring is electron-deficient, which strongly activates the C4

and C6 positions towards nucleophilic attack.[3]

Key Reactions
Nucleophilic Aromatic Substitution (SₙAr): This is the most common and powerful

transformation. The chlorine atom can be readily displaced by a wide variety of nucleophiles,

including amines, alcohols, and thiols, to build more complex molecular architectures. The
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reaction is often facilitated by a base (e.g., DIPEA, K₂CO₃) in a polar aprotic solvent (e.g.,

DMF, NMP, Dioxane).[7][8]

Palladium-Catalyzed Cross-Coupling: The C-Cl bond is also amenable to cross-coupling

reactions like Suzuki, Stille, and Buchwald-Hartwig amination. These reactions allow for the

formation of C-C and C-N bonds, connecting the pyrimidine core to aryl, heteroaryl, or other

amine fragments.[9]

Key Transformations

6-Chloro-5-fluoro-
2-methylpyrimidin-4-ol

Nucleophilic Aromatic
Substitution (SₙAr)

Suzuki Coupling

6-Amino/Alkoxy/Thio-
Substituted Pyrimidine

6-Aryl/Heteroaryl-
Substituted Pyrimidine

R-NH₂ / R-OH / R-SH
Base, Solvent, Heat

Ar-B(OH)₂
Pd Catalyst, Base, Solvent

Click to download full resolution via product page

Caption: Key synthetic transformations of the C6-chloro group.

Biological Significance and Applications in Drug
Discovery
The pyrimidine scaffold is a proven pharmacophore for protein kinase inhibitors.[1] Protein

kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a

hallmark of cancer. Many kinase inhibitors are designed as ATP mimetics, binding to the ATP-

binding pocket of the kinase to block its activity.[10]

The pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds, which are structurally

related to adenine (the core of ATP), are particularly successful in this domain.[11][12]
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Derivatives of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol are ideal precursors for molecules

that can mimic these interactions.

For instance, structurally similar 2,4-dichloro-5-fluoropyrimidine is a key intermediate in the

synthesis of the CDK4/6 inhibitor Abemaciclib, used to treat certain types of breast cancer.[13]

[14] Our title compound offers a pre-installed methyl group at the C2 position, providing a

different substitution pattern for exploring structure-activity relationships (SAR).

Conceptual Model: Pyrimidine Inhibitor in Kinase ATP Pocket

Kinase Hinge Region Solvent-Exposed Region

Backbone NH

Pyrimidine Core
(Derived from Intermediate)

 H-Bond
(Key Interaction)

R-Group for
Selectivity/Potency

 Covalent Link
(from C6 position)

Click to download full resolution via product page

Caption: Simplified model of a pyrimidine-based inhibitor binding to a kinase.

Safety and Handling
While specific toxicology data for this compound is unavailable, related chlorofluoropyrimidines

are classified with GHS hazard statements.[15] It should be handled with appropriate

precautions in a fume hood.

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.
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Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat, is mandatory.

Conclusion
6-Chloro-5-fluoro-2-methylpyrimidin-4-ol is a highly functionalized heterocyclic compound

with significant potential as a building block in drug discovery. Its pyrimidine core provides a

biologically relevant scaffold, while the fluorine and chlorine substituents offer avenues for fine-

tuning pharmacological properties and performing subsequent chemical elaborations. The

synthetic accessibility and versatile reactivity of its C6-chloro group make it an attractive

starting point for generating libraries of novel compounds, particularly in the pursuit of next-

generation protein kinase inhibitors for cancer and other diseases.

References
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond
Intuition. Science, 317(5846), 1881-1886. [Link]
Sravanthi, G., & Manju, S. L. (2025). Pyrimidine: A Privileged Scaffold for the Development of
Anticancer Agents as Protein Kinase Inhibitors. Current Pharmaceutical Design, 31(14),
1100-1129. [Link]
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action
and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]
Desai, N. C., Vaghani, H. V., Patel, B. Y., & Karkar, T. J. (2018). Synthesis and Antimicrobial
Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of
Pharmaceutical Sciences, 80(2), 242-252. [Link]
Waring, M. J., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐
hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry,
58(5), 947-951. [Link]
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase
inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9),
986-1004. [Link]
Wilson, P. M., Danenberg, P. V., & Ladner, R. D. (2020). Chemistry of Fluorinated
Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3433. [Link]
Kumar, A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer
drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]
El-Damasy, D. A., et al. (2024).
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase
inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9),

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b171802?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


986-1004. [Link]
Picazo, E. M. H., et al. (2021). Cyclizations and fragmentations in the alkylation of 6-chloro-
5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry,
58(5), 947-951. [Link]
Wang, T., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
Organic Letters, 7(21), 4713-4716. [Link]
PubChem. (n.d.). 6-Chloro-5-fluoropyrimidin-4-amine. PubChem Compound Summary for
CID 53487969. [Link]
Jafar, N. N. A., et al. (2018). Synthesis and Biological Activity of New Derivatives of 6-chloro-
5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-
dimethylpyrimidin-2-amine.
Pharmaffiliates. (n.d.). 6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-
benzo[d]imidazole. Product Page. [Link]
PubChem. (n.d.). 6-Chloro-5-methylpyrimidin-4(1H)-one. PubChem Compound Summary for
CID 136034041. [Link]
Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-
4-ol. Asian Journal of Chemistry, 24(3), 1409-1410. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein
Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

2. ijpsonline.com [ijpsonline.com]

3. pdf.benchchem.com [pdf.benchchem.com]

4. asianpubs.org [asianpubs.org]

5. 6-Chloro-5-methylpyrimidin-4(1H)-one | C5H5ClN2O | CID 136034041 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. pdf.benchchem.com [pdf.benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b171802?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/39773052/
https://pubmed.ncbi.nlm.nih.gov/39773052/
https://www.ijpsonline.com/articles/synthesis-and-antimicrobial-activity-of-fluorine-containing-pyrazoleclubbed-dihydropyrimidinones-3455.html
https://pdf.benchchem.com/112/reactivity_of_the_chlorine_atom_in_4_chloropyrimidines.pdf
https://asianpubs.org/index.php/ajchem/article/download/8794/8782
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloro-5-methylpyrimidin-4-OL
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloro-5-methylpyrimidin-4-OL
https://www.researchgate.net/publication/305347786_Synthesis_and_Biological_Activity_of_New_Derivatives_of_6-chloro-5-4-chlorophenyldiazenylpyrimidine-24-diamine_and_4-chloro-6-methoxy-NN-dimethylpyrimidin-2-amine
https://pdf.benchchem.com/41/A_Comparative_Guide_to_the_Reactivity_of_6_Chloropyridin_3_amine_and_2_amino_5_chloropyridine_for_Drug_Development_Professionals.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐
aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

9. pubs.acs.org [pubs.acs.org]

10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase
inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

11. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical
review - PubMed [pubmed.ncbi.nlm.nih.gov]

12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-
d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

13. chemscene.com [chemscene.com]

14. pharmaffiliates.com [pharmaffiliates.com]

15. 6-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 53487969 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [6-Chloro-5-fluoro-2-methylpyrimidin-4-ol structure].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171802#6-chloro-5-fluoro-2-methylpyrimidin-4-ol-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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